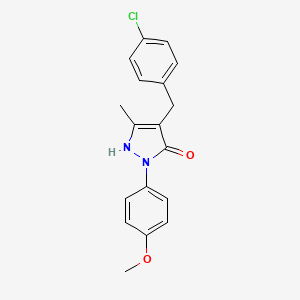
6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a prop-2-yn-1-ylsulfanyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4(3H)-one with propargyl mercaptan in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Another approach involves the nucleophilic substitution of 6-chloropyrimidin-4(3H)-one with propargylamine, followed by thiolation with a suitable thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and automated systems may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require bases like triethylamine or pyridine to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can disrupt the enzyme’s function, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with a methylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.
6-amino-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with an ethylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.
6-amino-2-(propylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with a propylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.
Uniqueness
6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of the prop-2-yn-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in additional reactions, such as click chemistry, making the compound versatile for various applications.
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-amino-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h1,4H,3H2,(H3,8,9,10,11) |
InChI Key |
CYRHUKQVXWTRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11188076.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11188077.png)

![N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B11188087.png)
![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11188105.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11188106.png)
![2-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B11188119.png)
![2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11188126.png)
![7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11188130.png)
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B11188138.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11188140.png)
![7-(4-methylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11188146.png)
![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11188151.png)

